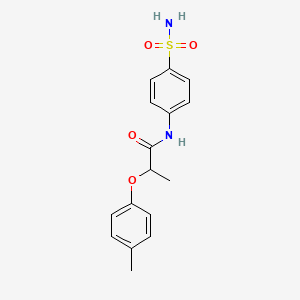

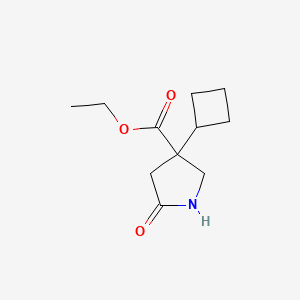

![molecular formula C7H10O B3005717 1-Spiro[2.2]pentan-2-ylethanone CAS No. 249563-62-0](/img/structure/B3005717.png)

1-Spiro[2.2]pentan-2-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of spiro compounds can be complex, involving multiple steps and catalysts. For instance, the synthesis of spirobiindanes through bis-cyclization of 1,5-diaryl-3-pentanones catalyzed by heteropoly acids is an example of creating spiro compounds with high yields . Similarly, the synthesis of spiroannelated methanofullerenes bearing quinone-type addends demonstrates the preparation of spiro compounds with specific electronic properties .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spiro atom that joins two rings. The papers describe the structural and electronic properties of spiro compounds, such as methanofullerenes, which have been characterized by experimental techniques and quantum-chemical calculations . The molecular structure significantly influences the electronic properties and reactivity of these compounds.

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions, including [1,2]-sigmatropic rearrangements, cycloadditions, and Michael addition reactions. For example, spiro[3.3]hept-1-ylidene undergoes ring-contraction and ring-expansion through competing 1,2-C atom shifts . Another example is the bisphosphine-catalyzed sequential [3 + 2] cycloaddition and Michael addition reaction to construct spiro-pyrazolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their molecular structure. The electronic effect of addends on spiroannelated methanofullerenes, for instance, has been studied through electrochemistry, revealing unique reduction peaks in cyclic voltammograms . The synthesis of spiro-fused photochromes of the diarylethene series also highlights the photochromic properties of these compounds, which are sensitive to the nature of aromatic substituents .

科学的研究の応用

Photochromic Properties : A study by Belikov et al. (2015) detailed the synthesis of spiro-fused diarylethenes, which exhibited photochromic properties. These properties are important in the development of materials that change color in response to light exposure (Belikov et al., 2015).

Photosensitization and Singlet Oxygen Generation : Research by Ohshita et al. (2016) explored spiro compounds as photosensitizers for singlet oxygen generation. This has implications in areas like photodynamic therapy and organic synthesis (Ohshita et al., 2016).

Photochemical Synthesis : Muehling and Wessig (2006) investigated the photochemical behavior of certain ketones, leading to benzoyl spiro[2.2]pentanes. This process demonstrates the utility of spiro compounds in complex organic synthesis (Muehling & Wessig, 2006).

Organocatalysis and Enantioselectivity : Chen et al. (2009) described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindoles], which are significant in medicinal chemistry due to their biological activities (Chen et al., 2009).

Intramolecular Aminocarbonylation : Shinohara et al. (2003) conducted a study on the aminocarbonylation of alkenes using a Pd(II)-spiro bis(isoxazoline) catalyst, which is relevant in the field of organometallic chemistry and catalysis (Shinohara et al., 2003).

特性

IUPAC Name |

1-spiro[2.2]pentan-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5(8)6-4-7(6)2-3-7/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSLYDWUJKWRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC12CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Spiro[2.2]pentan-2-ylethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

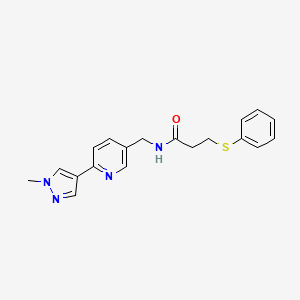

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

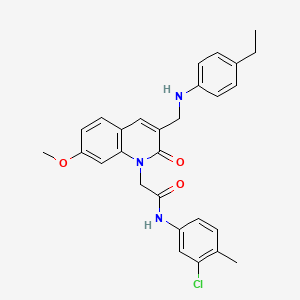

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

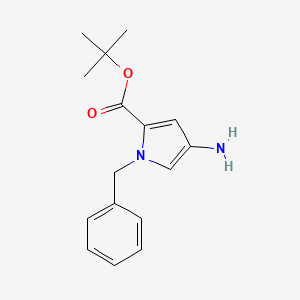

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)